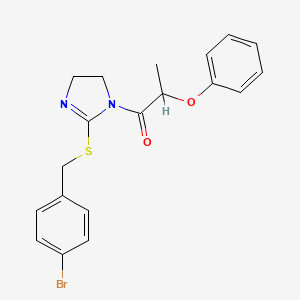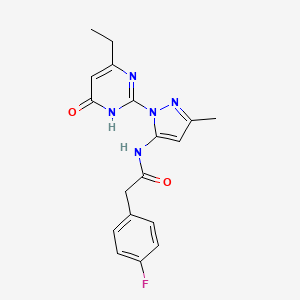![molecular formula C19H17F2N3O4 B2721182 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 955258-06-7](/img/structure/B2721182.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea is an intriguing organic compound notable for its complex structure and diverse potential applications. The compound features a benzo[d][1,3]dioxole ring, a pyrrolidine moiety with a ketone group, and a difluorophenyl urea group, making it an attractive candidate for various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step synthetic route is typically employed:
Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-one involves the reaction of benzo[d][1,3]dioxole with an appropriate pyrrolidine derivative under controlled conditions.
Step 2: : The intermediate is then reacted with a methylation agent to obtain 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl.
Step 3: : Finally, this intermediate undergoes urea formation with 2,6-difluoroaniline in the presence of a suitable catalyst and solvent to yield the final product.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up with modifications to optimize yield and reduce cost. This often involves the use of continuous flow reactors, which allow better control over reaction conditions and scalability.
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the compound can alter the ketone group in the pyrrolidine moiety, potentially forming alcohol derivatives.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, especially at positions that are ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halogens, nitrating agents
Major Products Formed
Oxidized derivatives such as sulfoxides and sulfones
Reduced derivatives like alcohols and amines
Substituted aromatic compounds depending on the reagents used
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a good candidate for studying stereochemistry and reaction mechanisms.
Biology: Due to its intricate structure, it is often studied for its potential interactions with biological molecules. It may act as a ligand in binding studies involving proteins or nucleic acids.
Medicine: Preliminary studies suggest that it may have pharmaceutical applications, potentially acting as an inhibitor for specific enzymes or as a scaffold for drug development.
Industry: In the industrial sector, it could be used in the development of new materials, including polymers with specific properties due to its rigid and functionalized structure.
作用機序
The compound’s effects are exerted through interactions at the molecular level. It may bind to specific molecular targets such as enzymes or receptors, altering their activity. The mechanism often involves the disruption of normal biochemical pathways, leading to observable physiological changes. The pathways affected can vary depending on the specific application being studied, whether in chemistry, biology, or medicine.
類似化合物との比較
Unique Aspects: The unique combination of the benzo[d][1,3]dioxole ring, pyrrolidine moiety, and difluorophenyl urea group sets this compound apart from others. The presence of the benzo[d][1,3]dioxole ring, in particular, adds significant rigidity and aromaticity, which can influence its interactions and reactivity.
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorophenyl)urea: : Similar structure but lacks the pyrrolidinone moiety.
3-(2,6-difluorophenyl)-1-pyrrolidin-1-yl-5-oxopyrrolidine: : Lacks the benzo[d][1,3]dioxole ring.
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-13-2-1-3-14(21)18(13)23-19(26)22-8-11-6-17(25)24(9-11)12-4-5-15-16(7-12)28-10-27-15/h1-5,7,11H,6,8-10H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFQUWMDBFBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
![N-(2,6-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2721101.png)



![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2721109.png)



![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)


